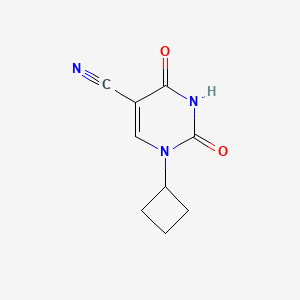

1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

1-cyclobutyl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-4-6-5-12(7-2-1-3-7)9(14)11-8(6)13/h5,7H,1-3H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJWCRXRLQUGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C(=O)NC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine core with two keto groups and a cyano group. Its molecular formula is and it has a molecular weight of approximately 186.20 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Potential

1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, a study involving chloroethyl pyrimidine nucleosides showed significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to act as inhibitors of key enzymes involved in nucleotide metabolism and DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells and pathogens .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry tested several pyrimidine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | 32 | E. coli |

| Related Pyrimidine Derivative | 16 | S. aureus |

Study on Anticancer Activity

In another study focusing on the anticancer effects of pyrimidine derivatives, 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 25 | Caspase activation |

| MCF7 | 30 | Cell cycle arrest |

Scientific Research Applications

1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound's ability to inhibit cell proliferation has been evaluated in several cancer cell lines. A study demonstrated that derivatives of pyrimidines can induce apoptosis in cancer cells by activating specific pathways. The presence of the dioxo group is believed to play a crucial role in enhancing cytotoxicity against various cancer types .

Anticonvulsant Activity

Preliminary investigations have indicated that certain pyrimidine derivatives possess anticonvulsant properties. The compound's structure may contribute to its interaction with neurotransmitter systems responsible for seizure activity. Further research is needed to elucidate the mechanisms involved .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to explore their biological activities further.

Table 1: Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Reference |

|---|---|---|

| Cyclization of 1-cyclobutylurea with malonic acid | 75 | |

| Reaction with cyanoacetic acid | 68 | |

| Condensation with aldehydes | 82 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased rates of early apoptosis when treated with the compound .

Comparison with Similar Compounds

Key Observations:

- Anticancer Activity : Bromophenyl and iodophenyl derivatives (e.g., ) exhibit potent cytotoxicity against MCF7 cells, outperforming doxorubicin. The electron-withdrawing halogen groups likely enhance DNA intercalation or enzyme inhibition .

- Antimicrobial Potential: Pyrazole-fused derivatives () and ultrasound-synthesized analogs () show broad-spectrum activity, suggesting the nitrile group enhances membrane penetration or target binding .

- Synthetic Flexibility : Cyclopropyl and methoxybenzyl substituents () highlight the role of steric and electronic effects in modulating reactivity and purity during synthesis.

Key Observations:

- Eco-Friendly Synthesis : Ultrasound irradiation in water () reduces reaction time by 90% compared to traditional methods, aligning with green chemistry principles .

- Structural Characterization : NMR and mass spectrometry () confirm the integrity of the tetrahydropyrimidine core, while crystallography () provides insights into conformational stability.

Research Findings and Implications

- Anticancer Mechanisms : Derivatives with halogenated aryl groups () may inhibit topoisomerases or induce apoptosis via reactive oxygen species (ROS) generation .

- Antimicrobial Targets : Nitrile-containing pyrimidines () likely disrupt bacterial cell wall synthesis or enzyme function (e.g., dihydrofolate reductase) .

- Cyclobutyl-Specific Prospects : Although direct data are lacking, cyclobutyl’s strained ring system could enhance binding affinity in kinase inhibitors or protease targets, analogous to cyclopropyl’s use in bioactive molecules .

Preparation Methods

Alternative Route Using Ethyl (2-cyano-3-methoxyacryloyl) Carbamate

Another method involves the synthesis of ethyl (2-cyano-3-methoxyacryloyl) carbamate as a key intermediate, followed by coupling with cyclobutyl-substituted pyridazine derivatives.

Synthesis of ethyl (2-cyano-3-methoxyacryloyl) carbamate:

React ethyl (2-cyanoacetyl) carbamate with trimethyl orthoformate, acetic anhydride, and acetonitrile at 80°C for 4 hours. The product is isolated by precipitation in diethyl ether at low temperature.Coupling with cyclobutylpyridazine derivatives:

The cyclobutyl-substituted pyridazine intermediate is reacted with potassium carbonate in DMF at 120°C, facilitating nucleophilic aromatic substitution to attach the pyrimidine moiety.Subsequent cyclization and functional group adjustments:

Treatment with sodium acetate and acetic acid at elevated temperatures, followed by base hydrolysis in methanol, completes the formation of the tetrahydropyrimidine ring system with the carbonitrile substituent.Final cyclization and purification:

Microwave-assisted heating with potassium acetate in dimethylacetamide (DMAC) at 140°C enhances reaction efficiency and yield.

This method emphasizes the use of milder conditions and microwave irradiation to improve reaction rates and reduce by-products.

Comparative Data Table of Preparation Methods

| Step / Feature | Method 1 (Patented Multi-step) | Method 2 (Ethyl Carbamate Route) |

|---|---|---|

| Starting Material | 6-amino-1,3-dimethyluracil | Ethyl (2-cyanoacetyl) carbamate |

| Key Reagents | Ethyl 2-cyano-3-ethoxyacrylate, K2CO3, DMF | Trimethyl orthoformate, acetic anhydride, acetonitrile |

| Reaction Conditions | 90°C under N2, reflux in diphenyl ether, 235-240°C quinoline | 80°C for 4 h, 120°C DMF, microwave heating at 140°C |

| Functional Group Introduction | Halogenation (iodination), Pd-catalyzed coupling | Nucleophilic aromatic substitution, microwave-assisted cyclization |

| Yield Range | Moderate to high (varies per step, overall ~70-80%) | Moderate (56% isolated yield for key intermediate) |

| Advantages | Well-established, scalable, versatile for substitutions | Milder conditions, shorter reaction times with microwave |

| Disadvantages | Multiple high-temperature steps, complex purification | Requires specialized microwave equipment |

Research Findings and Notes

The use of anhydrous potassium carbonate and DMF as solvent is common to promote nucleophilic substitution and condensation reactions in these syntheses.

High-temperature reflux in diphenyl ether or quinoline is necessary for effective cyclization but requires careful temperature control to avoid decomposition.

The iodination step using tert-butyl nitrite and copper iodide is critical for enabling further palladium-catalyzed coupling reactions that introduce the cyclobutyl group.

Microwave-assisted synthesis has been shown to reduce reaction times significantly and improve yields in the cyclization steps, representing a modern advancement in the preparation of this compound.

Purification typically involves filtration, extraction with organic solvents such as ethyl acetate or chloroform, and recrystallization to obtain analytically pure material.

Q & A

Q. What are the common synthetic routes for preparing 1-cyclobutyl-2,4-dioxo-tetrahydropyrimidine-5-carbonitrile and its analogs?

Methodological Answer: A typical synthesis involves cyclocondensation of substituted aldehydes, β-ketoesters, and urea/thiourea derivatives under acidic or solvent-free conditions. For example, a modified Biginelli reaction in acetic acid or n-butanol with ammonium chloride as a catalyst can yield dihydropyrimidinone scaffolds . Key steps include:

- Refluxing reactants (e.g., 4-cyanobenzaldehyde, ethyl acetoacetate, thiourea) in acetic acid at 100°C for 8–12 hours .

- Purification via recrystallization from ethanol or water to isolate crystalline products (yields: 40–60%) .

Critical Note: Solvent choice (e.g., DMF vs. acetic acid) impacts reaction kinetics and byproduct formation .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray crystallography resolves the flattened boat conformation of the tetrahydropyrimidine ring and intermolecular hydrogen bonding (e.g., N–H⋯O/S interactions) .

- NMR spectroscopy (¹H/¹³C): Key signals include δ ~13.5 ppm (NH proton in DMSO-d₆), δ ~115–120 ppm (C≡N carbon), and δ ~160–175 ppm (C=O carbons) .

- IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies optimize the reaction yield and purity of pyrimidine-5-carbonitrile derivatives?

Methodological Answer:

- Catalyst screening: Potassium carbonate in DMF enhances alkylation efficiency (e.g., introducing cyclobutyl groups) .

- Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in selective crystallization .

- Temperature control: Room-temperature stirring (12–24 hours) minimizes decomposition of heat-sensitive intermediates .

Data Contradiction Alert: Yields vary significantly (43–70%) depending on substituent steric effects and solvent purity .

Q. How do structural modifications (e.g., cyclobutyl vs. aryl substituents) influence biological activity?

Methodological Answer:

- Molecular docking studies correlate substituent bulkiness (e.g., cyclobutyl) with binding affinity to target enzymes (e.g., aldose reductase, kinases) .

- In vitro assays: Replace the cyclobutyl group with thiophene or chlorophenyl moieties to assess changes in antibacterial or antitumor activity .

Key Finding: Cyclobutyl derivatives exhibit enhanced metabolic stability compared to phenyl analogs due to reduced π-π stacking interactions .

Q. How are thermodynamic properties (e.g., solubility, stability) evaluated for this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., >200°C for crystalline forms) .

- Solubility profiling: Use HPLC with varied mobile phases (acetonitrile/water gradients) to determine logP values and aqueous solubility .

- Hydrogen-bonding analysis: Cambridge Structural Database (CSD) surveys reveal prevalent N–H⋯O dimerization patterns in solid-state structures .

Q. What challenges arise in interpreting crystallographic data for pyrimidine-5-carbonitrile derivatives?

Methodological Answer:

- Disorder modeling: Ethyl or methoxy groups may exhibit positional disorder (e.g., two orientations with 70:30 occupancy), requiring restraints during refinement .

- Hydrogen bonding networks: Centrosymmetric dimers via N–H⋯O bonds complicate polymorphism prediction .

- Planarity deviations: Non-covalent interactions (e.g., S⋯π contacts) distort the pyrimidine ring, affecting molecular electrostatic potential maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.